N-(4-Bromophenyl)benzofuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFAIYJMOFMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for N 4 Bromophenyl Benzofuran 2 Carboxamide and Its Derivatives
Synthetic Pathways to the Core N-(4-Bromophenyl)benzofuran-2-carboxamide Structure
The formation of the this compound scaffold is typically achieved through standard amide bond formation protocols. These methods focus on the coupling of a benzofuran-2-carboxylic acid moiety with 4-bromoaniline (B143363).
The fundamental approach to synthesizing the title compound involves the reaction between benzofuran-2-carboxylic acid and 4-bromoaniline. To facilitate this reaction, the carboxylic acid is often activated to enhance its reactivity towards the amine.
A common and effective strategy involves the conversion of benzofuran-2-carboxylic acid into its more reactive acyl chloride derivative, benzofuran-2-carbonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzofuran-2-carbonyl chloride is then reacted with 4-bromoaniline in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. nih.gov
Alternatively, direct coupling methods can be employed, avoiding the isolation of the acyl chloride. These methods utilize coupling reagents that activate the carboxylic acid in situ. A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). researchgate.net This system converts the carboxylic acid into an active ester intermediate, which then readily reacts with 4-bromoaniline to form the desired amide bond. luxembourg-bio.com
Key Precursors:
Benzofuran-2-carboxylic acid
4-bromoaniline
Activating/Coupling Reagents:
Thionyl chloride or Oxalyl chloride (for acid chloride formation)
EDC/HOBt (for direct coupling)
The efficiency of the amide formation is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of this compound.
For the acyl chloride route, analogous reactions using furan-2-carbonyl chloride have been shown to proceed with excellent yields (94%) in dry dichloromethane (DCM) as a solvent at room temperature, with the reaction monitored over 18 hours. nih.gov Similar conditions are expected to be effective for the benzofuran (B130515) analogue. The choice of a non-polar, aprotic solvent like DCM prevents unwanted side reactions with the highly reactive acyl chloride.
For direct coupling methods, polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often preferred. researchgate.net These reactions are typically carried out at room temperature overnight to ensure complete conversion. The optimization process involves screening different solvents and bases to find the combination that provides the best balance between reaction rate and product purity. researchgate.net
| Method | Activating/Coupling Reagents | Solvent | Base | Temperature | Reported Yield (Analogues) |
|---|---|---|---|---|---|
| Acid Chloride | Thionyl Chloride / Oxalyl Chloride | Dichloromethane (DCM) | Triethylamine (Et₃N) | 0 °C to Room Temp. | Excellent (~94%) nih.gov |
| Direct Coupling | EDC / HOBt | Tetrahydrofuran (THF) | N/A | Room Temp. | Good to Excellent researchgate.net |
Diversification and Functionalization through Advanced Chemical Transformations
The core this compound structure is a versatile platform for further chemical modification. Advanced transformations, particularly transition metal-catalyzed reactions, enable the diversification of the molecule at multiple positions, leading to a library of analogues with varied structural features.
The bromine atom on the phenyl ring of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose, allowing for the formation of a carbon-carbon bond between the bromo-substituted phenyl ring and a variety of organoboron compounds. nih.govrsc.orguva.es
This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govresearchgate.netresearchgate.net The reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a base, such as potassium phosphate (K₃PO₄), and a suitable solvent like 1,4-dioxane. nih.govmdpi.com The reaction mixture is usually heated under reflux to achieve good conversion. This methodology provides access to a wide range of N-(4'-aryl-[1,1'-biphenyl]-4-yl)benzofuran-2-carboxamide analogues with yields ranging from moderate to good (32–83% for furan (B31954) analogues). nih.gov
| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield Range |
|---|---|---|---|---|
| Various aryl and heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 32-83% |
Beyond the Suzuki-Miyaura coupling, other positions on both the benzofuran and phenyl rings can be functionalized to create diverse derivatives.
Derivatization of the Benzofuran Moiety: The C3 position of the benzofuran ring is a key site for functionalization. A modular synthetic strategy involves the use of an 8-aminoquinoline (8-AQ) directing group. nih.govchemrxiv.org This approach begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline. The resulting 8-AQ amide then serves as a substrate for palladium-catalyzed C-H arylation at the C3 position. nih.govchemrxiv.orgmdpi.comsemanticscholar.org This reaction can install a wide range of aryl and heteroaryl substituents. Following the C-H functionalization, the 8-AQ auxiliary can be replaced by various amines through a transamidation protocol, yielding diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. nih.govchemrxiv.org
Derivatization of the Phenyl Moiety: The primary method for derivatizing the phenyl ring is the aforementioned Suzuki-Miyaura cross-coupling at the bromo-position. nih.gov This allows for the introduction of a vast array of substituents, significantly altering the electronic and steric properties of this part of the molecule. The substitution on the N-phenyl ring, particularly with halogens at the para position, has been noted to enhance the cytotoxic properties of benzofuran derivatives in some studies. nih.gov
Preparation of Metal Complexes Involving Carboxamide Ligands
The this compound molecule possesses potential metal-coordinating sites, namely the carbonyl oxygen and the amide nitrogen atoms. This allows it to act as a ligand in the formation of coordination complexes with various transition metals.
The synthesis of such complexes typically involves reacting the carboxamide ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol or methanol. researchgate.netresearchgate.net The reaction may be stirred at room temperature or heated to facilitate complex formation. The stoichiometry of the ligand to the metal can be varied to obtain different coordination environments. The resulting metal complexes are often colored solids that can be isolated by filtration.
Characterization of these complexes involves techniques such as elemental analysis, IR spectroscopy (to observe shifts in the C=O and N-H stretching frequencies upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements to determine the geometry and electronic structure of the complex. researchgate.netrdd.edu.iq Studies on similar carboxamide-containing ligands have shown that they can act as bidentate ligands, coordinating through both the carbonyl oxygen and the azomethine/amide nitrogen. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromophenyl Benzofuran 2 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a compound like N-(4-Bromophenyl)benzofuran-2-carboxamide, distinct signals are expected for the protons of the benzofuran (B130515) and the 4-bromophenyl rings, as well as the amide proton.
The aromatic protons of the benzofuran and the bromophenyl moieties typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic environment of each proton. The amide (N-H) proton is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For a closely related compound, N-(4-bromophenyl)furan-2-carboxamide, the amide proton appears as a singlet at δ 10.31 ppm in DMSO-d₆. nih.gov The protons of the 4-bromophenyl group are expected to show a characteristic AA'BB' system, appearing as two doublets. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical values for similar structures and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide N-H | 8.5 - 10.5 | Broad Singlet |
| Benzofuran H-3 | 7.2 - 7.5 | Singlet |
| Benzofuran Aromatic Protons | 7.3 - 7.8 | Multiplet |
| 4-Bromophenyl Protons (ortho to NH) | 7.6 - 7.9 | Doublet |
| 4-Bromophenyl Protons (ortho to Br) | 7.5 - 7.7 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum, around 155-165 ppm. Aromatic and benzofuran carbons appear in the range of approximately 110-155 ppm. chemicalbook.comwisc.edu For the analogous N-(4-bromophenyl)furan-2-carboxamide, the amide carbonyl carbon resonates at δ 156.71 ppm. nih.gov The carbon atom attached to the bromine (C-Br) in the phenyl ring is expected to have a chemical shift in the range of 115-125 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical values for similar structures and data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 157 - 162 |
| Benzofuran C-2 (attached to C=O) | 145 - 150 |
| Benzofuran Quaternary Carbons | 125 - 155 |
| Benzofuran CH Carbons | 110 - 130 |
| 4-Bromophenyl C-Br | 115 - 122 |
| 4-Bromophenyl C-NH | 138 - 142 |
| 4-Bromophenyl CH Carbons | 120 - 135 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage, as well as absorptions corresponding to the aromatic rings.
A strong absorption band corresponding to the C=O stretching vibration of the amide is typically observed in the region of 1640-1680 cm⁻¹. For some benzofuran derivatives, this band appears between 1635-1644 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide usually gives rise to a sharp peak in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be in the fingerprint region, typically between 600 and 500 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide C=O | Stretch | 1640 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1350 |
| C-O (Benzofuran) | Stretch | 1000 - 1250 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. The molecular formula for this compound is C₁₅H₁₀BrNO₂.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond. This could lead to the formation of a benzofuran-2-carbonyl cation and a 4-bromoaniline (B143363) radical cation, or a benzoyl cation and a 4-bromophenylaminyl radical. Further fragmentation of the benzofuran ring and the bromophenyl group would also be expected. nist.gov
Table 4: Predicted Key Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Structure |
| [C₁₅H₁₀BrNO₂]⁺ | Molecular Ion |
| [C₉H₅O₂]⁺ | Benzofuran-2-carbonyl cation |
| [C₆H₅BrN]⁺ | 4-Bromoaniline radical cation |
| [C₈H₅O]⁺ | Benzofuran cation |
| [C₆H₄Br]⁺ | Bromophenyl cation |
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular and Supramolecular Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.
Table 5: Expected Crystallographic Parameters for this compound This table is based on general expectations for organic molecules and data from analogous structures.
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |
| C=O Bond Length | 1.22 - 1.26 Å |
| C-N (amide) Bond Length | 1.32 - 1.38 Å |
| C-Br Bond Length | 1.88 - 1.92 Å |
| Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
Elemental Composition Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of this compound (C₁₅H₁₀BrNO₂) can be calculated from its molecular formula and the atomic weights of its constituent elements.
For a related compound, N-(4-Bromophenyl)furan-2-carboxamide (C₁₁H₈BrNO₂), the calculated elemental analysis is C, 49.65%; H, 3.03%; N, 5.26%. The experimentally found values were C, 49.71%; H, 3.06%; N, 5.21%, which are in close agreement. nih.gov A similar level of agreement between calculated and experimental values would be expected for this compound.
Table 6: Calculated Elemental Composition of this compound (C₁₅H₁₀BrNO₂)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 15 | 180.15 | 54.57 |
| Hydrogen (H) | 1.01 | 10 | 10.10 | 3.06 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 24.21 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.24 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 9.70 |
| Total | 330.16 | 100.00 |
Computational Investigations in the Study of N 4 Bromophenyl Benzofuran 2 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)While DFT calculations have been performed on the precursor, 1-benzofuran-2-carboxylic acid, and other related benzofuran (B130515) structures, a dedicated DFT analysis for N-(4-Bromophenyl)benzofuran-2-carboxamide is not present in the search results.researchgate.net
Analysis of Charge Distribution and Intermolecular InteractionsDetailed analyses of the molecule's charge distribution, such as Molecular Electrostatic Potential (MEP) maps or Natural Bond Orbital (NBO) analysis, have not been published.
Due to the absence of this specific scientific data, generating the requested article would not be possible without resorting to speculation or including information from other compounds, which is explicitly excluded by the instructions.
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry provides powerful tools for predicting the Nonlinear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics, information technology, and photonics. researchgate.netnih.gov For organic molecules like this compound, methods such as Density Functional Theory (DFT) are employed to calculate key NLO parameters. nih.govnih.gov These calculations typically investigate the electronic response of the molecule to an external electric field.
The primary properties of interest include linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to increased molecular polarizability, which in turn enhances the NLO response. researchgate.net Compounds with significant hyperpolarizability values are considered promising candidates for the development of advanced NLO materials. nih.govnih.gov
While specific DFT studies predicting the NLO properties of this compound are not extensively detailed in the available literature, computational investigations on structurally related heterocyclic compounds demonstrate the methodology. For instance, studies on novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives have successfully used DFT calculations to identify candidates with significant NLO characteristics. nih.govnih.govresearchgate.net Such studies confirm the importance of intramolecular charge transfer between electron-donating and electron-accepting parts of a molecule, facilitated by a π-conjugated system, in producing a strong NLO response. researchgate.net
A hypothetical computational analysis of this compound would yield data similar to that shown in the illustrative table below, quantifying its potential for NLO applications.
| NLO Property | Symbol | Typical Unit | Significance |
|---|---|---|---|
| Linear Polarizability | α | esu | Measures the linear response of the molecule to an electric field. |
| First Hyperpolarizability | β | esu | Indicates the second-order nonlinear optical response, crucial for effects like second-harmonic generation. mdpi.com |
| Second Hyperpolarizability | γ | esu | Relates to third-order NLO effects, important for applications like optical switching. |
| HOMO-LUMO Energy Gap | ΔE | eV | A smaller energy gap generally correlates with higher polarizability and a stronger NLO response. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This method is fundamental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. researchgate.net QSAR models are built by analyzing molecular descriptors, which are numerical values representing various physicochemical properties of the molecules. frontiersin.org
For classes of compounds like benzofuran derivatives, which exhibit a wide range of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties, QSAR serves as an invaluable tool. scienceopen.com By developing a robust QSAR model, researchers can identify the key structural features of the benzofuran scaffold that are essential for a specific biological action, thereby guiding the synthesis of more potent and selective analogues.
Development of Predictive 2D-QSAR Models for Biological Activity
Two-dimensional QSAR (2D-QSAR) models are a specific application of this approach that uses descriptors derived from the 2D representation of the molecule. frontiersin.org These models are effective in identifying the structural requirements for biological activity.
A pertinent example is the development of a statistically significant 2D-QSAR model for a series of benzofuran-based hybrids to describe their vasodilation activity. nih.gov In that study, a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran derivatives were synthesized and evaluated for their ability to inhibit norepinephrine-induced contractions. nih.gov Using the CODESSA PRO software, a Best Multi-Linear Regression (BMLR) model was established to correlate the observed bioactivity (expressed as IC₅₀ values) with specific molecular descriptors. nih.gov
The resulting 2D-QSAR model demonstrated strong predictive power, as indicated by its statistical validation parameters. nih.gov The success of such a model highlights its ability to identify the most important factors governing the pharmacological properties of the compounds. nih.gov A statistically significant model, like the one developed for the benzofuran-based vasodilators, can reliably predict the activity of unsynthesized analogues, saving time and resources in the drug development pipeline. nih.gov
The key statistical results for the developed 2D-QSAR model for benzofuran-based vasodilators are summarized in the table below. nih.gov
| Statistical Parameter | Symbol | Value | Description |
|---|---|---|---|
| Number of Compounds | N | 24 | The total number of compounds in the dataset used to build the model. |
| Number of Descriptors | n | 4 | The number of molecular descriptors used in the final regression equation. |
| Coefficient of Determination | R² | 0.816 | Indicates that 81.6% of the variance in the biological activity is explained by the model. |
| Leave-One-Out Cross-Validation R² | R²cvOO | 0.731 | A measure of the model's internal predictive ability. |
| Leave-Many-Out Cross-Validation R² | R²cvMO | 0.772 | A more rigorous test of the model's robustness and predictive power. |
| F-statistic | F | 21.103 | Tests the overall significance of the regression model. A high value indicates a statistically significant model. |
| Square of Standard Deviation | s² | 6.191 × 10−8 | Measures the dispersion of the residuals (errors) of the model. |
This type of 2D-QSAR study provides a clear framework for how the biological activity of this compound and its derivatives could be computationally modeled to guide the design of new therapeutic agents.
Structure Activity Relationship Sar Studies of N 4 Bromophenyl Benzofuran 2 Carboxamide Analogues
Influence of Substitutions on the N-Phenyl Moiety
The N-phenyl ring of the N-(4-Bromophenyl)benzofuran-2-carboxamide scaffold serves as a critical site for molecular interactions that dictate biological outcomes. Modifications to this part of the molecule have been shown to significantly impact its activity.
Effects of Halogenation at the Para Position on Biological Activity
The substitution of the N-phenyl ring with halogens is considered advantageous due to their hydrophobic and electron-donating characteristics, which can enhance the cytotoxic properties of the benzofuran (B130515) scaffold. nih.gov Research has consistently shown that the placement of a halogen atom at the para position of the N-phenyl ring leads to maximum biological activity. nih.gov While various halogens (e.g., Cl, Br, F) have been shown to produce significant cytotoxicity, the specific nature of the halogen appears to be less critical than its position. nih.gov This suggests that the hydrophobic and electronic effects exerted by a halogen at this specific location are key for potent bioactivity.
One study on a series of benzofuran-carboxamide derivatives highlighted the anticancer activity of these compounds. The data indicated that para-substitution on the N-phenethyl ring with groups like morpholinyl, piperidinyl, and pyrrolidinyl enhanced the antiproliferative activity against various cancer cell lines. semanticscholar.org The compound with a morpholinyl group at the para position (compound 51d) was found to be the most active, with IC50 values comparable to the standard drug doxorubicin. semanticscholar.org
Table 1: Anticancer Activity of N-phenethyl Benzofuran-2-carboxamide (B1298429) Analogues with Para-Substitutions
| Compound | Para-Substituent | Mean GI50 (µM) |
| 51a | H | >100 |
| 51b | dimethylamino | 2.8 |
| 51c | pyrrolidinyl | 2.2 |
| 51d | morpholinyl | 1.2 |
| 51e | piperidinyl | 1.9 |
Data synthesized from research on benzofuran-carboxamide derivatives. semanticscholar.org
Modulations on the Benzofuran Core and their Bioactivity Implications
The benzofuran core is another key area for structural modification to optimize the biological profile of this compound analogues.
Impact of Hydrophilic and Lipophilic Groups on Biological Potency
The balance between hydrophilic and lipophilic properties is a crucial factor in drug design, influencing a compound's pharmacokinetic and pharmacodynamic profiles. Synthetic pathways can be tailored to produce analogues with a balanced lipophilicity and hydrophilicity, which can be particularly beneficial for certain therapeutic targets. nih.gov For instance, the introduction of hydrophilic groups can improve the physicochemical properties of the compound. nih.gov
In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, various substitutions on the phenyl ring were evaluated for their neuroprotective and antioxidant activities. nih.gov The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, which can participate in hydrogen bonding and alter the electronic and solubility properties of the molecule, were found to be important for activity.
Significance of Substituents at Benzofuran Positions C-2, C-3, C-4, C-5, C-6
Substitutions at various positions of the benzofuran ring have been shown to be critical determinants of biological activity.
C-2 Position: Early SAR studies on benzofuran derivatives indicated that substitutions with ester or heterocyclic rings at the C-2 position were vital for cytotoxic activity. nih.gov The carboxamide linkage at this position in the parent compound is therefore a key feature.
C-3 Position: The introduction of a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov Modular synthetic strategies have been developed to introduce a variety of aryl and heteroaryl substituents at the C-3 position, allowing for the creation of diverse libraries of compounds for screening. nih.gov
C-4 Position: The addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity in one study. nih.gov
C-5 and C-6 Positions: In a series of novel benzofuran derivatives, compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities. researchgate.net
Rational Design Principles Derived from Comprehensive SAR Analysis
The comprehensive analysis of the structure-activity relationships of this compound and its analogues provides several key principles for the rational design of new, more potent compounds:
Para-Halogenation on the N-Phenyl Ring is Key: The introduction of a halogen, particularly at the para position of the N-phenyl ring, is a reliable strategy to enhance cytotoxic and other biological activities.
Exploiting the Benzofuran Core: The benzofuran nucleus is a versatile scaffold that can be functionalized at multiple positions to fine-tune activity. Hydrophilic and lipophilic groups should be strategically introduced to optimize physicochemical properties and target interactions.
The Carboxamide Linker is Essential: The integrity of the carboxamide linker should be maintained as it is crucial for biological activity, likely through its involvement in target binding.
Molecular Hybridization: Combining the N-phenylbenzofuran-2-carboxamide scaffold with other pharmacologically active moieties can lead to hybrid compounds with enhanced or novel biological activities. nih.gov
By adhering to these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents with improved efficacy and selectivity.
Mechanistic Basis of Biological Activities Exhibited by N 4 Bromophenyl Benzofuran 2 Carboxamide Derivatives
Anticancer and Antiproliferative Activity Mechanisms
Derivatives of the benzofuran-2-carboxamide (B1298429) scaffold have emerged as a promising class of compounds in oncology research. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death and the targeted disruption of signaling pathways essential for tumor growth and survival.
A primary mechanism by which benzofuran (B130515) derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death. Research indicates that these compounds can trigger apoptosis through both p53-dependent and p53-independent pathways. nih.govnih.gov In p53-positive cancer cells, certain synthetic benzofuran derivatives have been shown to induce cell death by causing cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest is often a precursor to apoptosis.
The apoptotic process initiated by these compounds involves the activation of key effector proteins. For instance, treatment of breast cancer cell lines (MDA-MB-231 and MCF-7) with specific benzofuran-sulfonamide derivatives led to the up-regulation of the pro-apoptotic protein Bax and Caspase-3, while simultaneously down-regulating the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, in vivo studies using xenograft models have confirmed that treatment with novel benzofuran inhibitors results in a decreased expression of the cancer survival protein HIF-1α and an increased level of cleaved caspase-3, a key marker of apoptosis. nih.govresearchgate.net This demonstrates a direct link between the compound's presence and the activation of the cell's self-destruction machinery.
Table 1: Effect of Benzofuran Derivatives on Apoptotic Markers
| Derivative Type | Cancer Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Reference |
|---|---|---|---|---|
| Benzofuran-sulfonamide | MDA-MB-231, MCF-7 | Upregulation of Bax and Caspase-3 | Downregulation of Bcl-2 | nih.gov |
| Chiral-free Benzofuran (MO-2097) | HeLa CCL2 (in vivo xenograft) | Increased levels of cleaved caspase-3 | Not specified | nih.govresearchgate.net |
Beyond inducing apoptosis, N-(4-Bromophenyl)benzofuran-2-carboxamide derivatives can selectively interfere with specific signaling pathways that are critical for cancer progression. A key target is the Hypoxia-Inducible Factor 1 (HIF-1) pathway. nih.gov HIF-1 is a transcription factor that becomes overexpressed in the low-oxygen (hypoxic) environments typical of solid tumors and is crucial for tumor adaptation, angiogenesis, and metastasis. nih.govmdpi.com
Several studies have highlighted benzofuran-based compounds as potent inhibitors of HIF-1. nih.govnih.gov For example, a benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit the HIF-1 pathway, which is implicated in the development of malignant cancers that are independent of the tumor suppressor protein p53. nih.gov A novel, synthetic chiral-free benzofuran compound, MO-2097, was identified as an effective inhibitor of hypoxia-induced HIF-1α accumulation in cancer cells. nih.govresearchgate.net This inhibition disrupts the tumor's ability to respond to hypoxic conditions, thereby hindering its growth and survival. The mechanism of this inhibition was traced to the compound's interaction with the hnRNPA2B1 protein, which is involved in HIF-1α regulation. nih.govresearchgate.net
Table 2: Benzofuran Derivatives as HIF-1 Pathway Inhibitors
| Compound Class | Specific Compound Example | Mechanism of Action | Significance | Reference |
|---|---|---|---|---|
| Benzene-sulfonamide-based benzofuran | 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide | Designed to inhibit the HIF-1 pathway | Targets p53-independent malignant cancers | nih.gov |
| Nature-inspired chiral-free benzofuran | MO-2097 | Inhibits hypoxia-induced HIF-1α accumulation via targeting hnRNPA2B1 protein | Demonstrates in vivo efficacy and potential as a chemotherapeutic agent | nih.govresearchgate.net |
Antibacterial and Antimicrobial Activity Mechanisms
The utility of this compound derivatives extends to combating bacterial infections, including those caused by highly resistant strains. Their antibacterial action is achieved by targeting key bacterial processes such as cell wall maintenance, virulence factor expression, and community behavior like biofilm formation.
The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge. the-innovation.org Carboxamide scaffolds are recognized as essential structures with potential antibacterial properties. nih.gov Derivatives of N-(4-Bromophenyl)furan-2-carboxamide have shown significant in vitro antibacterial activity against clinically isolated, drug-resistant Gram-negative bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae, as well as the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be particularly effective against these challenging pathogens, including NDM-positive (New Delhi metallo-beta-lactamase) A. baumannii. nih.gov This efficacy against a broad spectrum of MDR bacteria highlights the potential of this chemical scaffold in developing new antibiotics to address the growing threat of antimicrobial resistance. the-innovation.org
A specific and promising mechanism for the antibacterial activity of these compounds is the inhibition of key bacterial enzymes. Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that is crucial for anchoring surface protein virulence factors to the cell wall. nih.gov As SrtA is essential for pathogenesis but not for bacterial viability, it is considered an attractive target for developing anti-infective drugs that are less likely to promote resistance. nih.govmdpi.com
A series of benzofuran cyanide derivatives have been identified as potent covalent inhibitors of SrtA from Staphylococcus aureus. nih.gov Structure-activity relationship studies revealed that an acrylonitrile (B1666552) moiety on these compounds plays a critical role. This group acts as a Michael acceptor, enabling it to form a covalent bond with the thiol group of the Cys184 residue in the active site of SrtA, thereby inhibiting its activity. nih.gov Several of these compounds exhibited excellent inhibitory activity against SrtA, with IC50 values significantly lower than known inhibitors. nih.gov
Table 3: Sortase A Inhibition by Benzofuran Derivatives
| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Structural Feature | Reported IC50 Values | Reference |
|---|---|---|---|---|---|
| Benzofuran Cyanide Derivatives | Sortase A (SrtA) from S. aureus | Covalent binding to the thiol group of Cys184 in the active site | Acrylonitrile moiety (Michael acceptor) | 3.3 µM to 21.8 µM | nih.gov |
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which protects them from antibiotics and host immune responses. nih.govaimspress.com The ability to inhibit or disrupt biofilm formation is a critical attribute for a successful antimicrobial agent. The inhibition of Sortase A by benzofuran derivatives directly correlates with a reduction in biofilm formation. mdpi.comrsc.org
By inhibiting SrtA, these compounds prevent the proper anchoring of surface proteins that are essential for the initial attachment of bacteria to surfaces and for the subsequent cell-to-cell aggregation required to build a mature biofilm. nih.gov Several benzofuran cyanide derivatives demonstrated potent inhibitory effects on S. aureus biofilm formation, with some compounds showing IC50 values as low as 2.1 µM. nih.gov This anti-biofilm activity, which targets a key virulence mechanism without directly killing the bacteria, represents a promising strategy to combat chronic and persistent bacterial infections. mdpi.comrsc.org
Neuroprotective Mechanisms
Benzofuran-2-carboxamide derivatives have emerged as promising candidates for neuroprotective agents. Their mechanisms are often multifaceted, addressing the complex pathology of neuronal damage.
Mitigation of Excitotoxic Neuronal Damage (e.g., NMDA Receptor Antagonism)
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, such as glutamate, leads to neuronal damage and death. This process is heavily mediated by the N-methyl-D-aspartate (NMDA) receptor.
Research into a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has demonstrated their capacity to protect primary cultured rat cortical cells from NMDA-induced excitotoxic damage. nih.gov In these studies, treatment of neurons with NMDA resulted in a significant reduction in cell viability, which was mitigated by the presence of the benzofuran compounds. nih.gov
A primary screening of eighteen derivatives identified nine compounds that conferred substantial protection against NMDA-induced excitotoxicity at a concentration of 100 μM. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the N-phenyl ring plays a crucial role in this neuroprotective activity. Among the tested compounds, a derivative with a methyl (-CH3) substitution exhibited the most potent and efficacious neuroprotective action, with an effect almost comparable to the well-known NMDA antagonist, memantine, at a 30 μM concentration. nih.govnih.govresearchgate.net Additionally, a derivative with a hydroxyl (-OH) substitution also demonstrated marked anti-excitotoxic effects. nih.govresearchgate.net These findings suggest that specific substitutions on the phenyl ring are key for conferring neuroprotective action against excitotoxic damage. nih.govresearchgate.net While the specific N-(4-Bromophenyl) derivative was not highlighted in this particular study, the results strongly support the potential of the N-(substituted phenyl)benzofuran-2-carboxamide scaffold as a source of NMDA receptor modulators.
| Compound | Substitution on N-phenyl ring | Concentration (μM) | Cell Viability (% of Control) |
|---|---|---|---|
| NMDA alone | N/A | 300 | ~65% |
| Compound 1f | -CH3 | 30 | ~95% |
| Compound 1j | -OH | 100 | ~90% |
| Memantine | N/A (Reference) | 30 | ~100% |
Data derived from a study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. nih.govresearchgate.net
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key contributor to cellular damage in various pathologies, including neurodegenerative diseases. Benzofuran derivatives have demonstrated significant antioxidant properties.
Radical Scavenging Properties
One of the primary antioxidant mechanisms is the ability to scavenge free radicals. The radical scavenging activity of benzofuran-2-carboxamide derivatives has been evaluated using the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) as a probe. nih.gov
In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, one compound in particular, featuring a hydroxyl (-OH) substitution on the phenyl ring (compound 1j), exhibited noteworthy antioxidative activity. nih.govresearchgate.net At a concentration of 100 μM, this compound was found to inhibit DPPH radical formation by 23.5%. nih.gov This activity is linked to the compound's ability to donate a hydrogen atom or electron to the DPPH radical, thus neutralizing it. This same compound also showed potent inhibition of NMDA-induced ROS generation in neuronal cells, directly linking its antioxidant capacity to its neuroprotective effects. nih.gov
Protection Against Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to cell membrane damage and the formation of cytotoxic byproducts. The ability to inhibit lipid peroxidation is a crucial aspect of antioxidant defense.
The antioxidant potential of benzofuran-2-carboxamide derivatives has also been assessed by their capacity to inhibit in vitro lipid peroxidation in rat brain homogenates initiated by Fe²⁺ and L-ascorbic acid. nih.gov The hydroxyl-substituted derivative (compound 1j) demonstrated an appreciable ability to inhibit lipid peroxidation, showing 62% inhibition at a concentration of 100 μM. nih.govresearchgate.net This protective effect underscores the role of these compounds in preserving the integrity of cell membranes against oxidative damage.
| Assay | Concentration (μM) | Inhibition (%) |
|---|---|---|
| DPPH Radical Scavenging | 100 | 23.5% |
| Lipid Peroxidation (LPO) Inhibition | 100 | 62% |
Data from a study on 7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide. nih.govresearchgate.net
Other Biological Target Modulations and their Mechanisms
Beyond neuroprotection and antioxidant activity, derivatives of the this compound scaffold may interact with several other biological targets, suggesting a broad therapeutic potential.
Vasodilation
Some benzofuran derivatives have been investigated as vasodilators for treating cardiovascular conditions. taylorandfrancis.com For instance, Benzarone, a member of the 1-benzofurans, is described as a vasoprotective agent. taylorandfrancis.com The general mechanism of many vasodilators involves stimulating the release of nitric oxide (NO) from endothelial cells, which in turn activates signaling pathways in vascular smooth muscle cells, leading to relaxation and dilation of the blood vessels. nih.gov While the benzofuran core is recognized for its potential in designing vasodilators, specific mechanistic studies on this compound in this context are not widely documented.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in the digestion of carbohydrates. Inhibitors of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making them a therapeutic target for type 2 diabetes.
Studies on related benzofuran structures have shown promise in this area. A series of hydroxylated 2-phenylbenzofurans demonstrated potent inhibitory activity against α-glucosidase, with one compound being 167 times more active than the reference drug, acarbose. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism. nih.gov Furthermore, while belonging to a different heterocyclic class, a synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, has been identified as a potent α-glucosidase inhibitor, suggesting that the N-bromophenyl moiety can be a component of highly active molecules. dovepress.com These findings indicate that the this compound structure is a plausible candidate for α-glucosidase inhibition, though direct experimental validation is required.
Urokinase-type Plasminogen Activator (uPA) Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease involved in tissue remodeling and has been implicated in the progression of cancer through the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. nih.gov Therefore, uPA inhibitors are being explored as potential anti-cancer agents. nih.gov
Significant inhibitory activity has been found in compounds structurally related to benzofuran-2-carboxamides. Specifically, 4-substituted benzo[b]thiophene-2-carboxamidines, which are sulfur analogs of benzofurans, represent a potent and selective class of synthetic uPA inhibitors. nih.govresearchgate.netscispace.com Two compounds from this class, B428 and B623, showed competitive inhibition of human uPA with IC50 values of 0.32 μM and 0.07 μM, respectively. nih.govresearchgate.net This potent activity in a closely related scaffold strongly suggests that this compound and its derivatives could also function as uPA inhibitors, presenting a promising avenue for anti-invasive drug development.
Future Directions and Emerging Research Avenues for N 4 Bromophenyl Benzofuran 2 Carboxamide
Computational-Driven Design and Optimization of Novel Analogues
The future development of N-(4-Bromophenyl)benzofuran-2-carboxamide will heavily rely on computational chemistry to design and optimize novel analogues with enhanced potency and selectivity. Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict how these compounds will interact with specific biological targets. For instance, similar furan-carboxamide derivatives have been studied using docking and MD simulations to validate their antibacterial activity by revealing the stability of protein-ligand complexes. mdpi.com This approach can be extended to this compound to explore its potential against various targets.
By employing computational models, researchers can systematically modify the core structure—for example, by adding different substituents to the benzofuran (B130515) or phenyl rings—and predict the impact on binding affinity and efficacy. researchgate.net This in silico screening process allows for the prioritization of the most promising candidates for chemical synthesis, thereby saving significant time and resources. Molecular Operating Environment (MOE) software, for example, has been used to study benzofuran hybrids as inhibitors of cancer-related enzymes like PI3K and VEGFR-2. nih.govresearchgate.net
Table 1: Computational Strategies for Analogue Design
| Computational Method | Application in Drug Design | Potential Target Classes |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of analogues in the active site of a target protein. | Kinases, Enzymes, Receptors |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex over time. | Flexible binding pockets |
Synthesis of Advanced Hybrid Structures and Conjugates for Enhanced Bioactivity
A promising future direction is the synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores. This molecular hybridization strategy aims to create multifunctional molecules that can interact with multiple biological targets or possess enhanced therapeutic properties. nih.gov
Recent studies have highlighted the potential of hybrid benzofurans, such as those combined with triazole, piperazine, or imidazole (B134444) moieties, as potent cytotoxic agents. nih.gov For example, novel benzofuran-triazole hybrids have been designed and synthesized, showing promising antifungal activity. niscair.res.in Similarly, conjugating the this compound core with moieties known to target specific cancer pathways or neurodegenerative processes could lead to the development of highly potent and selective therapeutic agents. nih.gov Advanced synthetic methodologies, such as palladium-catalyzed C–H arylation and transamidation, provide efficient and modular routes to generate diverse libraries of these complex derivatives for biological screening. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Applications
The benzofuran-2-carboxamide (B1298429) core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. chemrxiv.orgrsc.org While initial studies on related compounds have focused on areas like antibacterial and anticancer activities, the therapeutic potential of this compound is likely much broader. ontosight.aiajphs.com
Future research should involve extensive screening of this compound and its novel analogues against a diverse panel of biological targets. This could unveil previously unknown therapeutic applications. Based on the activities of other benzofuran derivatives, potential new areas of exploration include neurodegenerative diseases, inflammatory disorders, and viral infections. nih.govresearchgate.net For example, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown significant neuroprotective and antioxidant effects, suggesting a potential role in treating conditions like Alzheimer's or Parkinson's disease. researchgate.net Other derivatives have been investigated as inhibitors of kinases, enzymes implicated in cancer and inflammation. ontosight.ai
Table 2: Potential Biological Targets and Therapeutic Areas
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |
|---|---|---|
| Oncology | PI3K, VEGFR-2, Pim-1 Kinase | Benzofuran hybrids show dual inhibitory effects. nih.govresearchgate.net |
| Neurodegenerative | NMDA Receptors, Cholinesterases | Substituted benzofuran-2-carboxamides exhibit neuroprotective actions. researchgate.net |
| Infectious Diseases | Bacterial and Fungal Enzymes | Furan (B31954)/benzofuran carboxamides show antimicrobial and antifungal activity. mdpi.comniscair.res.in |
Development of Integrated Experimental and Theoretical Approaches for Comprehensive Characterization
A holistic understanding of the structure-activity relationship (SAR) is crucial for rational drug design. mdpi.com The future characterization of this compound analogues will benefit immensely from an integrated approach that combines experimental techniques with theoretical calculations.
This involves synthesizing novel compounds and evaluating their biological activity through in vitro and in vivo assays. researchgate.net Concurrently, advanced analytical techniques such as NMR, IR, Mass Spectrometry, and single-crystal X-ray crystallography will be used to confirm their chemical structures. researchgate.net These experimental data can then be correlated with theoretical studies, such as Density Functional Theory (DFT) calculations. DFT can provide insights into the electronic properties, molecular geometry, and vibrational frequencies of the molecules, helping to explain their observed biological activities. nih.gov This synergistic approach, combining synthesis, biological testing, and computational analysis, will provide a deep and comprehensive understanding of the SAR, guiding the development of next-generation therapeutics based on the this compound scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Bromophenyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with 4-bromoaniline. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert gas .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of intermediates).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the benzofuran core (δ 6.8–8.0 ppm for aromatic protons) and the 4-bromophenyl group (δ 7.3–7.6 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 346) and isotopic patterns for bromine .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 determination) .
- Enzyme inhibition : Test interactions with kinases (e.g., EGFR) via fluorescence polarization or SPR .
- Controls : Include reference inhibitors (e.g., staurosporine) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Methodological Answer :
- Crystal growth : Use slow evaporation (acetone/chloroform mixtures) or vapor diffusion. Heavy bromine atoms aid phasing but may cause absorption errors .
- Refinement : SHELXL refines anisotropic displacement parameters for Br and O atoms. Twinning or disorder in the benzofuran ring requires TLS parameterization .
- Validation : Check R-factor convergence (<5%) and ADPs via PLATON .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modifications : Introduce substituents at the benzofuran 3-position (e.g., nitro, methyl) or replace 4-bromophenyl with 4-ethoxy/methoxy groups .
- Assay panels : Test analogs against diverse targets (e.g., antimicrobial: S. aureus; anti-inflammatory: COX-2 inhibition) .
- Computational modeling : Use docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., PARP-1) .
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Solubility profiling : Use shake-flask method (HPLC quantification) in PBS (pH 7.4), DMSO, or ethanol .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Data normalization : Control for batch-to-batch purity variations (≥95% by HPLC) .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what modifications improve bioavailability?
- Methodological Answer :
- In vitro ADME : Assess metabolic stability (microsomal incubation, CYP450 inhibition) and permeability (Caco-2 monolayers) .
- In vivo PK : Administer IV/orally in rodents; quantify plasma levels via LC-MS/MS. Low bioavailability often stems from poor solubility or first-pass metabolism .
- Prodrug strategies : Esterify the carboxamide or formulate with cyclodextrins to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
